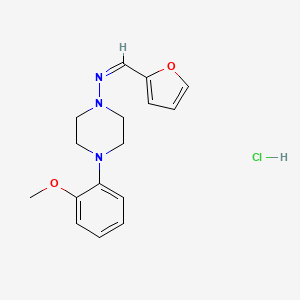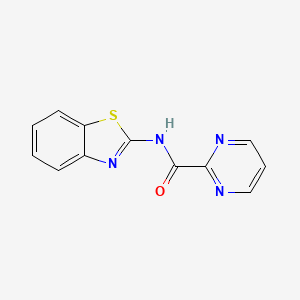![molecular formula C21H32N2O3 B5538916 2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)
2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives involves strategic chemical reactions, including Michael addition and cyclization processes. For instance, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives via a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones showcases the complexity and efficiency of creating such spirocyclic compounds (Islam et al., 2017). This methodology yields high-efficiency products, demonstrating the compound's intricate synthesis pathway.
Molecular Structure Analysis
The structural elucidation of diazaspiro[5.5]undecane derivatives is primarily conducted through NMR and X-ray crystallographic techniques. These studies reveal that the cyclohexanone unit within the spirocycles often adopts a chair conformation, supported by intermolecular hydrogen bonding and π–π stacking interactions, which are crucial for the crystal packing (Islam et al., 2017).
Chemical Reactions and Properties
The compound's reactivity is highlighted by its ability to undergo various chemical reactions, including spirocyclization and Michael addition. These reactions are instrumental in creating a broad range of structurally diverse and complex molecules, showcasing the compound's versatile chemical properties.
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The non-planar conformation and presence of hydrogen bonding interactions contribute to these physical properties, affecting their solubility and state at room temperature.
Chemical Properties Analysis
Diazaspiro[5.5]undecane derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophilic addition and the ability to form stable heterocyclic structures. The presence of nitrogen atoms within the spirocyclic framework enhances their nucleophilicity, allowing for a variety of chemical transformations.
Scientific Research Applications
Research Applications of Structurally Related Compounds
Psychoactive Properties and Serotonin Receptor Agonism
Compounds with structural similarities, particularly those related to phenethylamines and their derivatives, have been studied for their psychoactive properties. These substances often target serotonin receptors, leading to various effects ranging from psychedelic experiences to potential therapeutic applications in treating psychiatric disorders. The research on 2C-B, a psychedelic phenethylamine derivative, for example, indicates its partial agonism at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, showcasing the compound's potential for inducing mild psychedelic effects and its relevance in studying the neuropharmacology of psychedelics (Papaseit et al., 2018).
properties
IUPAC Name |
2-(2-hydroxyethyl)-9-[(4-methoxy-2,5-dimethylphenyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-16-13-19(26-3)17(2)12-18(16)14-22-8-6-21(7-9-22)5-4-20(25)23(15-21)10-11-24/h12-13,24H,4-11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLRQPPZSSYHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCC3(CCC(=O)N(C3)CCO)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)
![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)
![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)
![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)

![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)
![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)
